Cas no 1806426-59-4 (2-(Bromomethyl)-7-cyanobenzo[d]oxazole)

2-(Bromomethyl)-7-cyanobenzo[d]oxazole is a versatile heterocyclic compound featuring both bromomethyl and cyano functional groups, making it a valuable intermediate in organic synthesis. The bromomethyl moiety offers reactivity for nucleophilic substitution, enabling further derivatization, while the electron-withdrawing cyano group enhances its utility in cross-coupling reactions and cyclization processes. This compound is particularly useful in pharmaceutical and agrochemical research for constructing benzo[d]oxazole-based scaffolds. Its well-defined structure and high purity ensure consistent performance in synthetic applications. Careful handling is recommended due to the reactivity of the bromomethyl group. Suitable for use under controlled conditions in specialized chemical synthesis.
2-(Bromomethyl)-7-cyanobenzo[d]oxazole structure
1806426-59-4 structure
Product name:2-(Bromomethyl)-7-cyanobenzo[d]oxazole
CAS No:1806426-59-4
MF:C9H5BrN2O
Molecular Weight:237.052800893784
CID:4816720

2-(Bromomethyl)-7-cyanobenzo[d]oxazole 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-7-cyanobenzo[d]oxazole
    • インチ: 1S/C9H5BrN2O/c10-4-8-12-7-3-1-2-6(5-11)9(7)13-8/h1-3H,4H2
    • InChIKey: ADDBIKIGEHOZJQ-UHFFFAOYSA-N
    • SMILES: BrCC1=NC2C=CC=C(C#N)C=2O1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 237
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 49.8

2-(Bromomethyl)-7-cyanobenzo[d]oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A081000435-250mg
2-(Bromomethyl)-7-cyanobenzo[d]oxazole
1806426-59-4 98%
250mg
$5,238.43 2022-03-31
Alichem
A081000435-500mg
2-(Bromomethyl)-7-cyanobenzo[d]oxazole
1806426-59-4 98%
500mg
$7,327.47 2022-03-31
Alichem
A081000435-1g
2-(Bromomethyl)-7-cyanobenzo[d]oxazole
1806426-59-4 98%
1g
$12,598.76 2022-03-31

2-(Bromomethyl)-7-cyanobenzo[d]oxazole 関連文献

2-(Bromomethyl)-7-cyanobenzo[d]oxazoleに関する追加情報

Comprehensive Overview of 2-(Bromomethyl)-7-cyanobenzo[d]oxazole (CAS No. 1806426-59-4) and Its Applications

2-(Bromomethyl)-7-cyanobenzo[d]oxazole (CAS No. 1806426-59-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This benzoxazole derivative features a bromomethyl group at the 2-position and a cyano group at the 7-position, making it a versatile intermediate for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, fluorescence probes, and organic electronics, aligning with trends in precision medicine and sustainable materials.

The structural uniqueness of 2-(Bromomethyl)-7-cyanobenzo[d]oxazole lies in its dual functionalization, which enables selective modifications. The bromomethyl moiety allows for nucleophilic substitutions, while the cyano group participates in cyclization and coupling reactions. Such properties are critical for developing targeted therapeutics, particularly in kinase inhibitor design and PET imaging agents. Recent studies highlight its role in constructing bioconjugates for cancer diagnostics, a hot topic in biomedical research.

In the realm of organic electronics, this compound serves as a precursor for emissive materials in OLEDs (Organic Light-Emitting Diodes). Its benzoxazole core contributes to high electron affinity and thermal stability, addressing industry demands for energy-efficient displays. With the rise of flexible electronics, researchers are optimizing its derivatives for wearable devices—a frequently searched topic in materials science forums.

Synthetic methodologies for CAS No. 1806426-59-4 often involve palladium-catalyzed cross-coupling or microwave-assisted reactions, reflecting advancements in green chemistry. Laboratories prioritize atom economy and low-waste synthesis, resonating with global sustainability goals. Analytical techniques like HPLC-MS and NMR ensure high purity, a key concern for users searching "how to validate benzo[d]oxazole derivatives."

Safety and handling protocols for this compound emphasize standard organic lab practices, avoiding risks associated with reactive halides. Its stability under inert conditions makes it suitable for high-throughput screening—a trending phrase in pharma R&D discussions. As interest grows in AI-driven molecular design, 2-(Bromomethyl)-7-cyanobenzo[d]oxazole is also studied via computational modeling to predict novel applications.

Market analysts note increasing procurement of this compound by contract research organizations (CROs) for custom synthesis projects. Queries like "suppliers of cyanobenzo[d]oxazole derivatives" spike annually, reflecting industrial demand. Future directions may explore its utility in photopharmacology, where light-activated drugs are a burgeoning niche.

In summary, 2-(Bromomethyl)-7-cyanobenzo[d]oxazole exemplifies innovation at the intersection of chemistry and technology. Its adaptability across life sciences and advanced materials ensures enduring relevance, while SEO-optimized terms like "benzoxazole building blocks" and "cyanobenzo[d]oxazole applications" capture user intent effectively.

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